1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
The compound 1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one (CAS: 2034250-58-1) is a heterocyclic molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxine moiety conjugated to an azetidine ring via a carbonyl group. The azetidine is further linked to a 1,2,3-triazole ring, which is substituted with a pyrrolidin-2-one methyl group. Its molecular formula is C₁₉H₂₁N₅O₄, with a molecular weight of 383.4 g/mol (SMILES: O=C1CCCN1Cc1cn(C2CN(C(=O)C3COc4ccccc4O3)C2)nn1) .
Properties
IUPAC Name |
1-[[1-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-18-6-3-7-22(18)8-13-9-24(21-20-13)14-10-23(11-14)19(26)17-12-27-15-4-1-2-5-16(15)28-17/h1-2,4-5,9,14,17H,3,6-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBCJUWAHBNDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a chromatin-bound nuclear protein known to facilitate DNA repair processes by catalyzing the poly (ADP)ribosylation (PARylation) of itself (automodification) or on an array of DNA damage repair-associated target proteins (heteromodification) such as topoisomerase I/II, p53, histones, DNA polymerases, and DNA ligases.
Mode of Action
The compound interacts with PARP1, inhibiting its activity. This inhibition disrupts the normal function of PARP1 in DNA repair processes, leading to the accumulation of DNA damage.
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway. Normally, PARP1 plays a crucial role in the single-strand DNA break repair process. By inhibiting PARP1, this compound disrupts this process, leading to the accumulation of DNA damage.
Result of Action
The result of the compound’s action is the disruption of DNA repair processes, leading to the accumulation of DNA damage. This could potentially lead to cell death, particularly in cancer cells that have a high rate of DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on key structural motifs, intermolecular interactions, and biological implications.
Structural Analogues with 1,2,3-Triazole Moieties
- Compound 1d (1-phenyl-4-(pyridine-3-yl-CO2CH2)-1H-1,2,3-triazole) :
- Similarities :
- Both compounds feature a 1,2,3-triazole core, which is known for participating in hydrogen bonding (e.g., C–H···π interactions) and π-π stacking .
- The triazole ring in both molecules adopts a planar conformation, enabling supramolecular interactions.
- Differences :
- The target compound incorporates a pyrrolidin-2-one substituent, while 1d has a pyridine-3-yl-CO2CH2 group. This difference may influence solubility and bioavailability.
- In 1d, intermolecular interactions include C–H···N(pyridine) and C–H···O(carbonyl) bonds, forming a distinct supramolecular array compared to the target compound’s C–H···π(triazole) interactions .
Analogues with Dihydrobenzo[b][1,4]dioxine Scaffolds
- Compounds 4g and 4h (coumarin- and oxazepin-containing derivatives) :
- Similarities :
- Differences:
- The target compound’s azetidine-triazole-pyrrolidinone chain replaces the coumarin/oxazepin-tetrazolyl-pyrazolone systems in 4g/4h. These substitutions likely alter target selectivity and pharmacokinetic profiles.
Pyrrolidinone-Containing Analogues
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Similarities:
- Both molecules include a pyrrolidinone (or related lactam) ring, which can act as a hydrogen bond acceptor. Differences:
- The target compound’s pyrrolidin-2-one is directly linked to a triazole, whereas 2d’s lactam is fused within an imidazopyridine system. This structural divergence may lead to differences in conformational flexibility and binding affinity .
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into four key fragments (Figure 1):
- 2,3-Dihydrobenzo[b]dioxine-2-carbonyl group
- Azetidin-3-ylamine derivative
- 1,4-Disubstituted 1H-1,2,3-triazole
- Pyrrolidin-2-one-methyl substituent
Strategic disconnections focus on:
- Amide bond formation between the dihydrodioxine carbonyl and azetidine amine.
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core.
- Alkylation or Mitsunobu reaction to link the triazole to pyrrolidin-2-one.
Synthesis of 2,3-Dihydrobenzo[b]dioxine-2-carbonyl Chloride
The 2,3-dihydrobenzo[b]dioxine moiety is synthesized via Friedel-Crafts alkylation of catechol with 1,2-dibromoethane, followed by oxidation to introduce the carbonyl group.
Procedure :
- Friedel-Crafts Alkylation : Catechol (1.0 equiv) reacts with 1,2-dibromoethane (1.2 equiv) in the presence of AlCl₃ (2.0 equiv) in dichloromethane at 0°C to 25°C for 12 h, yielding 2,3-dihydrobenzo[b]dioxine.
- Oxidation : The dioxine is treated with Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C to form 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid (85% yield).
- Carbonyl Chloride Formation : The carboxylic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene to generate the acyl chloride (92% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 12 h | 78 |
| Oxidation | Jones reagent, −20°C | 85 |
| Acyl chloride formation | SOCl₂, toluene, reflux | 92 |
Preparation of Azetidin-3-ylamine Derivatives
Azetidine-3-amines are synthesized via a single-step protocol starting from N-Boc-azetidine-3-carboxylic acid.
Procedure :
- Reductive Amination : N-Boc-azetidine-3-carboxylic acid (1.0 equiv) is treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF, followed by reaction with benzylamine (1.2 equiv) to form the amide.
- Deprotection : The Boc group is removed using TFA in dichloromethane (2 h, 25°C), yielding azetidin-3-ylamine (87% yield over two steps).
Key Data :
| Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Boc-azetidine-3-amide | HATU, DIPEA, DMF | 91 |
| Azetidin-3-ylamine | TFA, CH₂Cl₂ | 87 |
Amide Coupling to Form 1-(2,3-Dihydrobenzo[b]dioxine-2-carbonyl)azetidin-3-amine
The acyl chloride (Section 2) reacts with azetidin-3-ylamine (Section 3) under Schlenk conditions.
Procedure :
Azetidin-3-ylamine (1.0 equiv) is dissolved in anhydrous THF and cooled to 0°C. 2,3-Dihydrobenzo[b]dioxine-2-carbonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv). The mixture is stirred at 25°C for 6 h, yielding the amide (89% yield).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 4H, dioxine-H), 4.35–4.28 (m, 2H, OCH₂O), 3.92–3.85 (m, 1H, azetidine-CH), 3.12–3.05 (m, 2H, azetidine-NH₂).
- HRMS : [M+H]⁺ calcd. for C₁₃H₁₅N₂O₃: 259.0954; found: 259.0956.
Synthesis of the 1,2,3-Triazole Core via CuAAC
The 1,4-disubstituted triazole is constructed using copper-catalyzed azide-alkyne cycloaddition.
Procedure :
- Alkyne Installation : The azetidine-3-amine derivative (1.0 equiv) is reacted with propargyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in DMF at 60°C for 8 h, yielding the propargyl-substituted azetidine (82% yield).
- Azide Preparation : Pyrrolidin-2-one (1.0 equiv) is treated with NaN₃ (1.5 equiv) and TsCl (1.1 equiv) in DMF/H₂O (3:1) at 25°C for 12 h, generating the azide (76% yield).
- CuAAC Reaction : The alkyne (1.0 equiv) and azide (1.2 equiv) are combined with CuI (0.1 equiv) and DIPEA (2.0 equiv) in THF at 25°C for 12 h, yielding the triazole product (88% yield).
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkyne installation | Propargyl bromide, K₂CO₃ | 82 |
| Azide synthesis | NaN₃, TsCl, DMF/H₂O | 76 |
| CuAAC | CuI, DIPEA, THF | 88 |
Final Alkylation to Attach Pyrrolidin-2-one
The triazole-linked intermediate undergoes alkylation with pyrrolidin-2-one under Mitsunobu conditions.
Procedure :
The triazole (1.0 equiv), pyrrolidin-2-one (1.5 equiv), and PPh₃ (1.5 equiv) are dissolved in THF. DIAD (1.5 equiv) is added dropwise at 0°C, and the reaction is stirred at 25°C for 24 h. Purification via silica gel chromatography affords the final product (74% yield).
Characterization :
- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 144.1 (triazole-C), 125.3 (dioxine-C), 62.8 (OCH₂O), 52.4 (azetidine-CH), 45.9 (pyrrolidinone-CH₂).
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O = 70:30).
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated for critical steps (Table 1):
| Step | Method | Yield (%) | Advantages |
|---|---|---|---|
| Triazole formation | RuAAC vs. CuAAC | 88 vs. 72 | CuAAC offers higher regioselectivity |
| Amide coupling | HATU vs. EDCI/HOBt | 89 vs. 81 | HATU minimizes racemization |
| Azide synthesis | TsCl/NaN₃ vs. DPPA | 76 vs. 68 | TsCl/NaN₃ is cost-effective |
Q & A
Q. Basic
- NMR Spectroscopy : Use - and -NMR to verify regioselectivity of triazole formation and azetidine/pyrrolidinone connectivity. For example, characteristic shifts for triazole protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm) are critical .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, ensuring agreement with theoretical values (e.g., [M+H] or [M+Na]) .
- X-ray Crystallography : For unambiguous confirmation, refine crystal structures using SHELXL (e.g., twin refinement for challenging datasets) .
How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Q. Advanced
- Orthogonal assays : Validate activity using multiple methods (e.g., microdilution for antimicrobial IC, MTT for cytotoxicity) to isolate target-specific effects .
- Purity assessment : Contradictions often arise from impurities. Use HPLC-MS (>95% purity threshold) and control for residual solvents/catalysts .
- Structural analogs : Compare bioactivity of derivatives (e.g., replacing the benzo[b]dioxine moiety with fluorophenyl groups) to identify pharmacophore contributions .
What computational strategies are effective for predicting and validating the compound’s target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
- Molecular docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or kinase domains). Validate predictions with experimental IC correlations .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .
What crystallographic challenges arise during refinement, and how can they be addressed?
Q. Advanced
- Disorder modeling : The triazole and azetidine moieties may exhibit positional disorder. Use SHELXL’s PART and SUMP instructions to refine alternative conformers .
- High-resolution data : Collect datasets at <1.0 Å resolution to resolve overlapping electron density (e.g., for the benzo[b]dioxine ring) .
- Twinned crystals : Apply twin refinement (TWIN/BASF commands in SHELXL) for non-merohedral twinning .
How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Q. Advanced
- Substituent variation : Synthesize derivatives with modified substituents (e.g., electron-withdrawing groups on the benzo[b]dioxine ring) to assess electronic effects .
- Regression modeling : Use multivariate analysis (e.g., PLS regression) to correlate physicochemical descriptors (logP, polar surface area) with bioactivity .
- In silico screening : Prioritize analogs with predicted ADMET profiles (e.g., SwissADME) to reduce experimental attrition .
What strategies improve reproducibility in multi-step syntheses of this compound?
Q. Basic
- Intermediate characterization : Validate each synthetic intermediate via NMR and MS before proceeding .
- Catalyst consistency : Use freshly prepared Cu(I) catalysts for triazole formation to avoid oxidation-related yield drops .
- Reaction monitoring : Employ TLC or in-situ IR to track progress and terminate reactions at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
